

Nimesulide and paracetamol fixed-dose combination clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nimesulide

CAS No.: 51803-78-2

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Efficacy and Safety Comparison

The table below summarizes key outcomes from recent clinical studies, comparing the **nimesulide**/paracetamol FDC with other NSAID-based treatments.

Treatment Regimen	Pain Reduction (NRS Score at Day 7)	Statistical Significance (p-value)	Total Adverse Events (AEs)	Common Adverse Events
Nimesulide (100 mg) + Paracetamol (325 mg) [NP] [1] [2]	3.75 ± 1.58	Reference	14 [1]	Nausea, gastritis, abdominal pain [1]
Ketorolac (10 mg) [Kt] [1] [2]	2.96 ± 1.18	p < 0.001 (vs. NP) [1]	Not fully specified	Nausea, gastritis, abdominal pain [1]
Diclofenac (50 mg) + Paracetamol (325 mg) [DP] [1] [2]	3.42 ± 1.42	Non-inferior to NP [1]	32 [1]	Nausea, gastritis, abdominal pain; rise in serum creatinine [1]

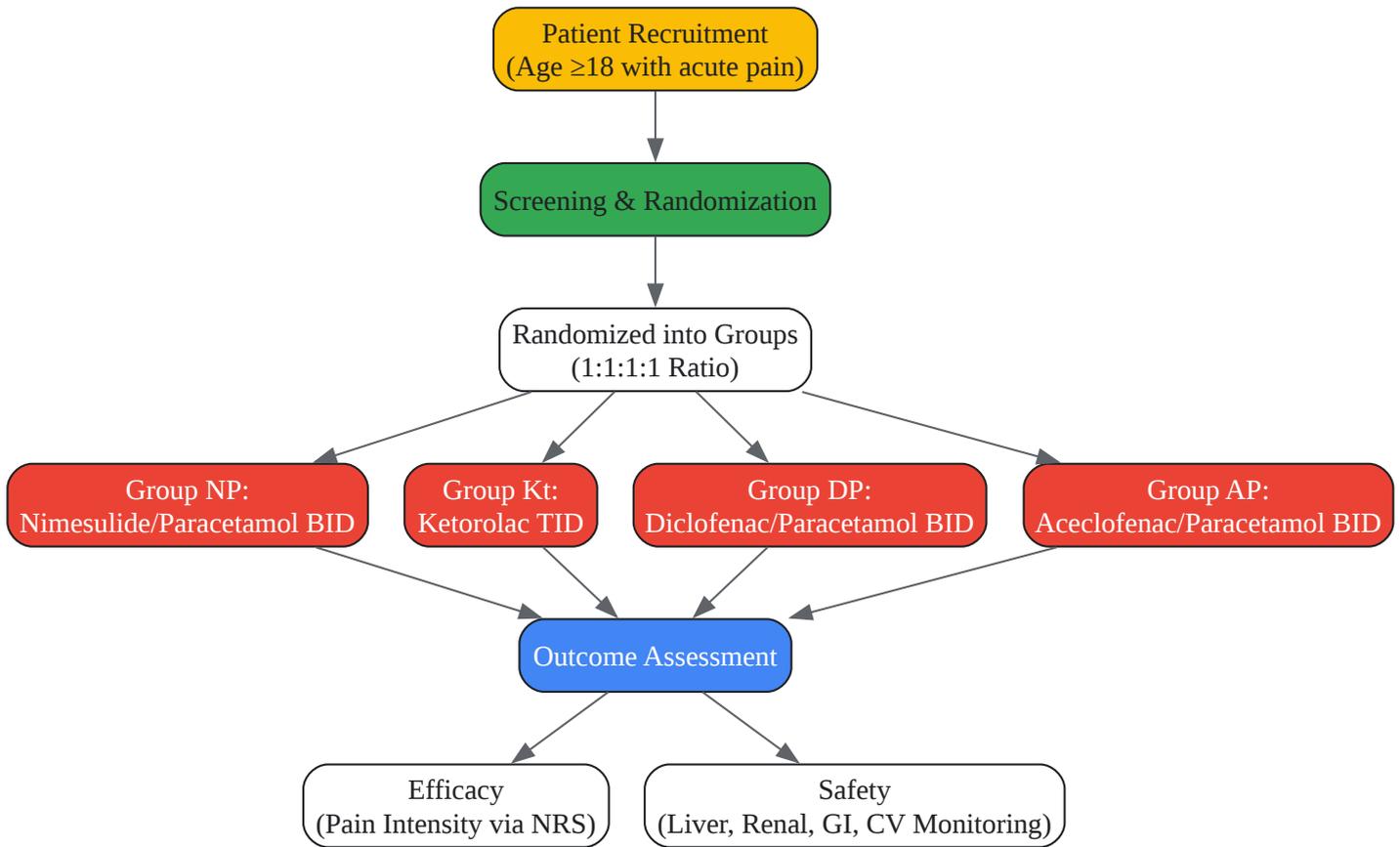
Treatment Regimen	Pain Reduction (NRS Score at Day 7)	Statistical Significance (p-value)	Total Adverse Events (AEs)	Common Adverse Events
Aceclofenac (100 mg) + Paracetamol (325 mg) [AP] [1] [2]	3.47 ± 1.30	Non-inferior to NP [1]	Not fully specified	Nausea, gastritis, abdominal pain [1]

Key Conclusions from the Data:

- **Superior Efficacy:** The **nimesulide**/paracetamol FDC provided significantly greater pain reduction at day 7 compared to ketorolac alone [1].
- **Non-Inferior Efficacy:** Its pain-relieving effect was non-inferior to the diclofenac/paracetamol and aceclofenac/paracetamol combinations [1].
- **Improved Safety Profile:** The **nimesulide**/paracetamol FDC was associated with significantly fewer adverse events than the diclofenac/paracetamol combination and showed no significant alterations in liver or renal function tests [1]. This favorable safety profile, specifically the lack of hepatic concerns, is further supported by other real-world studies [3] [4].

Experimental Protocols and Methodologies

To critically appraise these findings, it is essential to understand how the data was generated. The following flowchart outlines the general design of key clinical trials.



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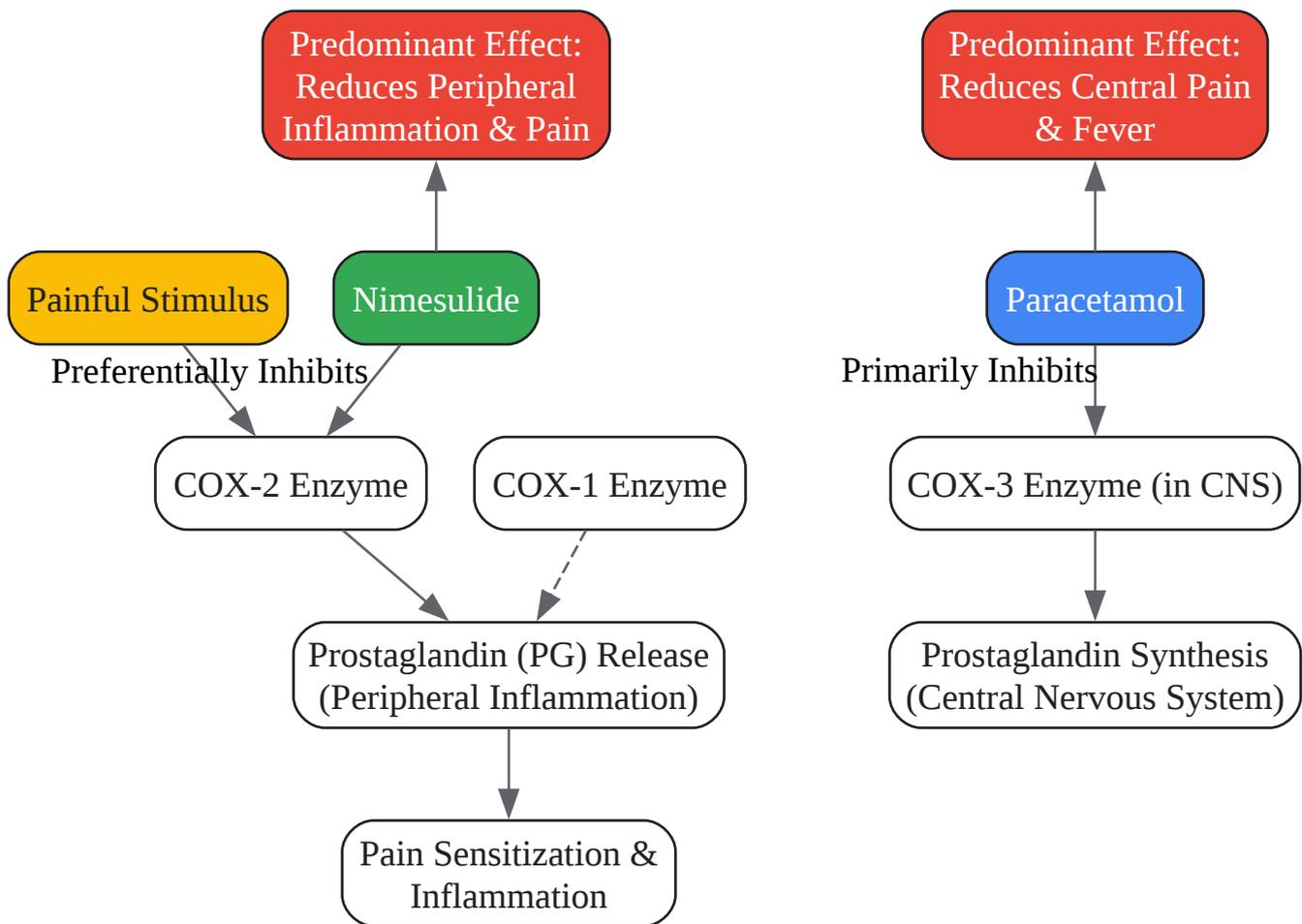
Detailed Methodology Description:

- **Study Design:** The primary source of comparative data is a **randomized, prospective, open-label, multicenter, active-controlled study** (the SAFE-2 Study) [1] [2]. Another relevant design is an **open-label, prospective, multicentric cohort study** conducted in real-world settings [3] [4].
- **Patient Population:** Studies enrolled adults (≥18 years) suffering from various acute painful conditions, including low back pain, acute musculoskeletal disorders, sprains, strains, dental pain, and post-surgical pain [1] [2] [4].
- **Intervention & Comparators:** Patients were randomized into one of four groups receiving different treatments twice daily (BID) or three times a day (TID) for up to 14 days [1] [2].
- **Primary Efficacy Outcome:** The change in **pain intensity** from baseline, measured using a **Numerical Rating Scale (NRS)**, was assessed on days 7 and 14 [1] [2].

- **Safety Outcomes:** Monitoring included liver function tests (LFTs), renal function tests (e.g., serum creatinine), and recording of gastrointestinal (GI) and other adverse events [1] [4].

Mechanisms of Action and Rationale for Combination

The pharmacological rationale for combining **nimesulide** and paracetamol stems from their distinct and complementary mechanisms for pain relief, as illustrated below.



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- **Nimesulide:** It is a **preferential cyclooxygenase-2 (COX-2) inhibitor** [2]. COX-2 is an enzyme induced mainly at sites of inflammation. By inhibiting COX-2, **nimesulide** primarily reduces the synthesis of prostaglandins in inflamed tissues, providing strong **anti-inflammatory and peripheral analgesic effects** [2] [5].
- **Paracetamol:** Its mechanism is distinct and not fully understood, but it is known to act primarily within the central nervous system (CNS). It is believed to inhibit a **cyclooxygenase-3 (COX-3) enzyme**

variant and modulate other pathways, resulting in **central analgesic and antipyretic effects**, with weak anti-inflammatory activity [6].

The combination is designed to simultaneously target both peripheral inflammation (via **nimesulide**) and central pain pathways (via paracetamol), potentially offering a broader and more effective approach to pain relief [2].

Contrasting Preclinical Evidence

It is important for researchers to note that not all evidence supports the combination's rationale. A preclinical study in animal models found that while **nimesulide**, paracetamol, and their combination all provided significant analgesia, **the combination offered no significant advantage over either drug alone** in terms of the degree of analgesia or its time course [6]. This study concluded that the FDC was irrational [6]. The positive clinical outcomes observed in human trials, therefore, highlight the importance of translational research and suggest that human clinical data should be the ultimate arbiter of a treatment's value.

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To cite this document: Smolecule. [Nimesulide and paracetamol fixed-dose combination clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

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